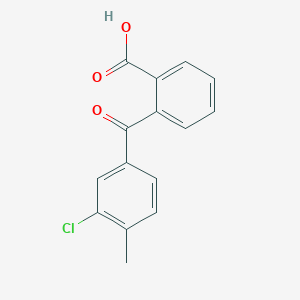

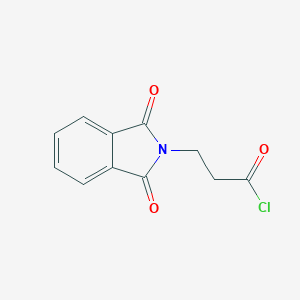

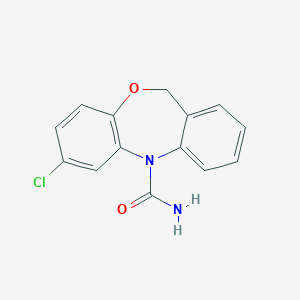

7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

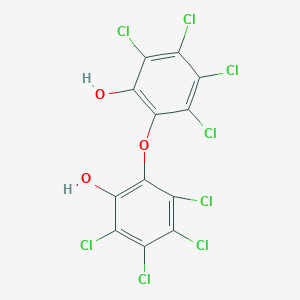

7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide, also known as clozapine, is a tricyclic dibenzodiazepine derivative that has been widely used as an atypical antipsychotic drug. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company, and was later approved by the U.S. Food and Drug Administration (FDA) in 1989 for the treatment of schizophrenia.

Mecanismo De Acción

Clozapine acts as an antagonist at various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. It has a high affinity for dopamine D4 receptors, which are thought to be involved in the pathophysiology of schizophrenia. By blocking these receptors, 7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide is able to reduce the positive symptoms of schizophrenia such as hallucinations and delusions.

Efectos Bioquímicos Y Fisiológicos

Clozapine has been shown to have a number of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and modulation of immune function. It has also been associated with metabolic side effects such as weight gain and dyslipidemia.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide in lab experiments is its high potency and specificity for dopamine D4 receptors. This allows researchers to selectively target these receptors and study their role in various physiological and pathological processes. However, one limitation is that 7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide has a relatively short half-life and may require multiple doses to maintain therapeutic levels in vivo.

Direcciones Futuras

There are several potential future directions for research on 7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide. One area of interest is the development of new analogs with improved pharmacokinetic properties and reduced side effects. Another area of focus is the identification of novel therapeutic targets for 7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide and related compounds. Additionally, there is growing interest in the use of 7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide as a tool for studying the role of dopamine D4 receptors in various neurological and psychiatric disorders.

Métodos De Síntesis

The synthesis of 7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide involves the reaction of 8-chloro-11H-benzo[b][1,4]oxazepine with 2-chloroacetamide in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified by recrystallization or chromatography. The yield of this synthesis method is typically around 50%.

Aplicaciones Científicas De Investigación

Clozapine has been extensively studied for its therapeutic potential in various psychiatric disorders, including schizophrenia, bipolar disorder, and treatment-resistant depression. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propiedades

Número CAS |

16802-77-0 |

|---|---|

Nombre del producto |

7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide |

Fórmula molecular |

C14H11ClN2O2 |

Peso molecular |

274.7 g/mol |

Nombre IUPAC |

2-chloro-6H-benzo[c][1,5]benzoxazepine-11-carboxamide |

InChI |

InChI=1S/C14H11ClN2O2/c15-10-5-6-13-12(7-10)17(14(16)18)11-4-2-1-3-9(11)8-19-13/h1-7H,8H2,(H2,16,18) |

Clave InChI |

QAAMRPKLZCOAAY-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2N(C3=C(O1)C=CC(=C3)Cl)C(=O)N |

SMILES canónico |

C1C2=CC=CC=C2N(C3=C(O1)C=CC(=C3)Cl)C(=O)N |

Otros números CAS |

16802-77-0 |

Sinónimos |

7-chloro-5,11-dihydrodibenz(1,4)oxazepine-5-carboxamide SQ 10,996 SQ 10996 SQ-10,996 SQ-10996 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.